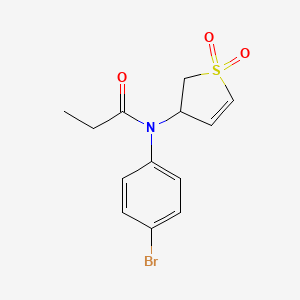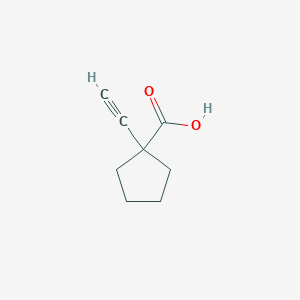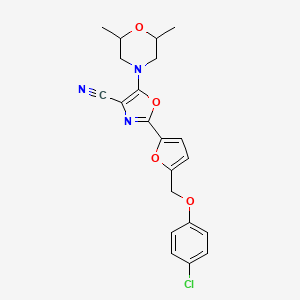
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide, commonly known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPTP belongs to the class of thioamides and has been studied for its various biological activities.
Wirkmechanismus
The exact mechanism of action of BPTP is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. BPTP has been shown to inhibit the activity of enzymes such as HDAC6 and MMP-2, which play a role in cancer cell growth and invasion.
Biochemical and Physiological Effects:
BPTP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BPTP has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2. BPTP has also been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPTP in lab experiments is its ability to inhibit cancer cell growth and invasion. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using BPTP is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BPTP. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to elucidate the exact mechanism of action of BPTP and to identify its molecular targets. Another area of interest is the development of more water-soluble derivatives of BPTP for in vivo use.
Synthesemethoden
The synthesis of BPTP involves the reaction of 4-bromobenzoyl chloride with 3-mercapto-2,3-dihydrothiophene-1,1-dioxide in the presence of a base such as triethylamine. The resulting product is then treated with propionyl chloride to obtain BPTP.
Wissenschaftliche Forschungsanwendungen
BPTP has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, BPTP has shown promise as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-2-13(16)15(11-5-3-10(14)4-6-11)12-7-8-19(17,18)9-12/h3-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKUKGVYIDCAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole](/img/structure/B2859773.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)


![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)

![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)
![3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2859790.png)
![3-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2859791.png)